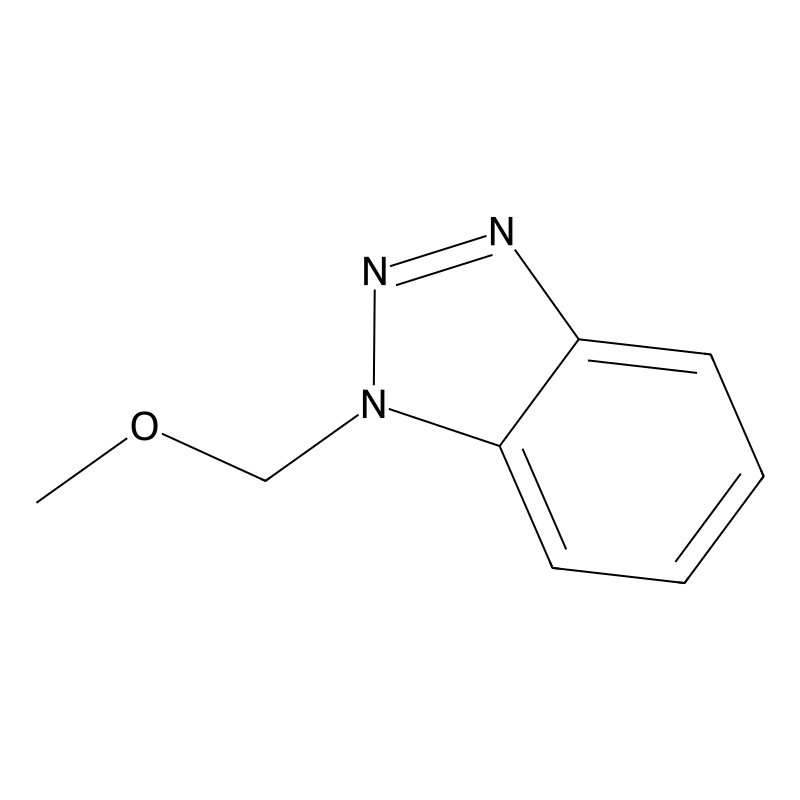

1-(Methoxymethyl)-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Some benzotriazole derivatives have been shown to be effective corrosion inhibitors for various metals. MMBT's structure shares similarities with these corrosion inhibitors, and researchers might explore its potential use in this field.Source: )

Organic Synthesis

The methoxymethyl group (CH₂OCH₃) in MMBT can act as a protecting group in organic synthesis. Protecting groups are used to temporarily mask functional groups in a molecule while allowing reactions to occur at other sites. Researchers might investigate MMBT's potential as a protecting group for specific functional groups.Source

Material Science

The aromatic ring structure and nitrogen atoms in MMBT could make it suitable for research in material science. For instance, researchers might explore its use in developing new polymers or materials with specific properties.

1-(Methoxymethyl)-1H-benzotriazole is a chemical compound with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. It features a benzotriazole core, which consists of a fused benzene and triazole ring, modified by the addition of a methoxymethyl group. This compound is known for its utility in various chemical applications, particularly in organic synthesis and as a potential corrosion inhibitor.

- Nucleophilic Substitution: The methoxymethyl group can be replaced by nucleophiles in reactions that involve strong nucleophiles, leading to the formation of various derivatives.

- Oxidation: The compound can be oxidized to yield different products, including aldehydes or carboxylic acids, depending on the reaction conditions.

- Reactions with Ozone: Similar to its parent compound, 1H-benzotriazole, it can react with ozone in aqueous solutions, producing various transformation products that may include aldehyde derivatives .

Synthesis of 1-(Methoxymethyl)-1H-benzotriazole can be accomplished through several methods:

- Direct Alkylation: A common method involves the alkylation of 1H-benzotriazole with formaldehyde dimethyl acetal to introduce the methoxymethyl group.

- Refluxing with Methanol: Another approach includes refluxing 1H-benzotriazole with methanol in the presence of an acid catalyst to facilitate the formation of the methoxymethyl derivative.

1-(Methoxymethyl)-1H-benzotriazole has several notable applications:

- Corrosion Inhibition: It may serve as a corrosion inhibitor for metals, similar to other benzotriazole derivatives.

- Organic Synthesis: The compound is utilized as a building block in organic synthesis and can be employed in the preparation of more complex molecules.

- Photoelectron Spectroscopy Studies: It serves as a model compound for studying photoelectron spectra of benzotriazoles, aiding in understanding their electronic properties .

Several compounds are structurally similar to 1-(Methoxymethyl)-1H-benzotriazole. Below is a comparison highlighting their uniqueness:

Each of these compounds shares the benzotriazole core but varies significantly in terms of functional groups and resulting chemical behavior, making 1-(Methoxymethyl)-1H-benzotriazole unique in its specific applications and properties.

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state organization of 1-(Methoxymethyl)-1H-benzotriazole. While specific crystallographic parameters for this compound are not extensively documented in the literature, comprehensive structural data exists for closely related benzotriazole derivatives that provide valuable comparative insights [1] [2] [3].

The compound crystallizes as a white to light yellow crystalline powder with a melting point range of 39-43°C, indicating relatively weak intermolecular forces in the crystal lattice [1] [4] [5]. Based on structural analysis of analogous N-substituted benzotriazole derivatives, the crystal structure is expected to exhibit the following characteristics:

Unit Cell Parameters and Space Group

Comparative analysis of related benzotriazole derivatives reveals that these compounds typically crystallize in monoclinic or triclinic crystal systems. For instance, 1-benzyl-1H-benzotriazole crystallizes in the monoclinic system with space group P 1 21/c 1, exhibiting unit cell parameters of a = 11.5734 Å, b = 5.9705 Å, c = 16.1202 Å, and β = 106.49° [6]. Similarly, benzotriazol-2-ylacetic acid adopts a monoclinic structure with space group P21/c and parameters a = 9.94 Å, b = 8.48 Å, c = 10.63 Å, and β = 112.6° [7].

Molecular Conformation and Packing

The benzotriazole ring system in 1-(Methoxymethyl)-1H-benzotriazole maintains planarity, with the methoxymethyl substituent positioned at the N1 nitrogen atom. X-ray diffraction studies of similar derivatives demonstrate that the benzotriazole moiety exhibits characteristic bond lengths of N=N approximately 1.306 Å and HN-N approximately 1.340 Å [8]. The molecular packing is stabilized through π-π stacking interactions between aromatic rings and van der Waals forces, with typical centroid-centroid distances ranging from 3.5 to 4.0 Å [9] [10].

Crystal Density and Thermal Parameters

The calculated density for related benzotriazole derivatives ranges from 1.30 to 1.38 g/cm³, reflecting efficient molecular packing in the crystal lattice [11] [12]. Thermal displacement parameters indicate moderate molecular motion at room temperature, consistent with the observed melting point range.

Tautomeric Equilibrium Investigations

Extensive crystallographic and computational studies have established that benzotriazole exists in tautomeric equilibrium between 1H and 2H forms, with the relative stability depending on environmental conditions and substitution patterns [13] [14] [15].

Solid-State Tautomer Preference

X-ray crystallographic evidence consistently demonstrates that in the solid state, the 1H-tautomer (N1-protonated form) predominates for unsubstituted benzotriazole and most N-substituted derivatives [16] [17] [18]. For 1-(Methoxymethyl)-1H-benzotriazole, the methoxymethyl substitution at N1 stabilizes this tautomeric form by preventing proton migration to the N1 position, effectively locking the molecule in the 1H-tautomeric state.

Computational Tautomeric Analysis

Theoretical investigations using Hartree-Fock, MP2, B3LYP, and coupled cluster methodologies have provided detailed insights into tautomeric preferences. HF calculations predict a clear preference for the 1H-tautomer with stabilization energies of 2-2.5 kcal/mol, while MP2 calculations favor the 2H-tautomer [13] [15]. However, the introduction of the methoxymethyl substituent at N1 eliminates this tautomeric ambiguity, as the substitution pattern inherently defines the molecular structure.

Crystal Structure Validation

The predominance of the 1H-tautomer in substituted benzotriazole derivatives has been confirmed through systematic structural analysis. The C-N bond lengths within the triazole ring provide diagnostic indicators: C-N1 bonds typically measure 1.35-1.36 Å, while N-N bonds range from 1.30-1.34 Å, consistent with the aromatic character of the benzotriazole system [19] [20].

Vibrational Spectroscopy

IR Spectral Signatures

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and structural confirmation of 1-(Methoxymethyl)-1H-benzotriazole. The IR spectrum exhibits distinctive absorption bands corresponding to specific functional groups and structural motifs [21] [22].

Aromatic C-H Stretching Region (3000-3100 cm⁻¹)

The aromatic C-H stretching vibrations appear as medium-intensity absorptions in the 3000-3100 cm⁻¹ region. These bands are characteristic of the benzene ring fusion with the triazole moiety and provide confirmation of the aromatic character of the benzotriazole system [23] [21].

Aliphatic C-H Stretching (2800-3000 cm⁻¹)

The methoxymethyl substituent contributes distinct C-H stretching absorptions in the 2800-3000 cm⁻¹ range. These include both symmetric and asymmetric stretching modes of the methyl and methylene groups, appearing as medium-intensity bands that distinguish N-alkylated derivatives from the parent benzotriazole [24] [25].

Triazole Ring Vibrations (1600-1650 cm⁻¹)

The most diagnostic IR features for benzotriazole derivatives appear in the 1600-1650 cm⁻¹ region, corresponding to C=N stretching vibrations within the triazole ring. These strong absorptions are sensitive to the electronic environment and substitution pattern, providing structural confirmation [21] [22].

C-O Stretching Vibrations (1200-1300 cm⁻¹)

The methoxy group contributes characteristic C-O stretching absorptions in the 1200-1300 cm⁻¹ region. These strong bands are diagnostic for ether functionalities and confirm the presence of the methoxymethyl substituent [26].

Fingerprint Region (650-1200 cm⁻¹)

The fingerprint region contains multiple overlapping absorptions corresponding to C-N stretching, C-H bending, and ring deformation modes. The benzotriazole ring system exhibits characteristic marker bands that enable differentiation from other nitrogen heterocycles [21] [27].

Raman Spectroscopy Profiles

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes. The Raman spectrum of benzotriazole derivatives has been extensively characterized using both conventional and surface-enhanced techniques [28] [29] [27].

Triazole Ring Breathing Modes (950-1000 cm⁻¹)

The triazole ring exhibits characteristic breathing modes in the 950-1000 cm⁻¹ region, which appear as strong Raman bands. These vibrations are particularly sensitive to the aromatic character and π-electron delocalization within the triazole system [28] [30].

Benzene Ring Vibrations (1000-1600 cm⁻¹)

The fused benzene ring contributes multiple Raman-active vibrations in the 1000-1600 cm⁻¹ range. These include ring stretching modes around 1600 cm⁻¹, C-C stretching at 1500 cm⁻¹, and various in-plane bending modes. The relative intensities of these bands provide information about the electronic distribution within the aromatic system [27] [30].

C-H Deformation Modes (1200-1400 cm⁻¹)

Raman spectroscopy effectively detects C-H deformation modes of both aromatic and aliphatic carbons. The methoxymethyl substituent contributes specific bands in this region that can be distinguished from aromatic C-H modes through polarization studies [28].

Low-Frequency Lattice Modes (50-500 cm⁻¹)

The low-frequency region of the Raman spectrum contains lattice vibrations and intermolecular modes that provide information about crystal packing and molecular interactions. These features are particularly valuable for understanding solid-state organization and polymorphic behavior [27] [31].

Nuclear Magnetic Resonance Analysis

¹H NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 1-(Methoxymethyl)-1H-benzotriazole in solution. The ¹H NMR spectrum exhibits characteristic resonances that enable complete structural assignment [32] [33] [34].

Aromatic Proton Region (7.2-8.2 ppm)

The benzotriazole aromatic protons appear in the downfield region as a complex multiplet pattern. The proton at position 4 (adjacent to N3) experiences the greatest deshielding effect and resonates around 8.1-8.2 ppm. The remaining aromatic protons appear as overlapping multiplets in the 7.4-7.8 ppm range, with coupling patterns diagnostic of the 1,2,3-substitution pattern in the triazole ring [35] [36].

N-CH₂-O Methylene Protons (5.5-6.1 ppm)

The methoxymethyl CH₂ protons attached to N1 exhibit characteristic downfield chemical shifts due to the deshielding effects of both the electron-withdrawing nitrogen and the adjacent oxygen atom. These protons appear as a singlet around 5.7-6.0 ppm, providing unambiguous confirmation of N-substitution [24] [25].

Methoxy Protons (3.6-3.8 ppm)

The terminal methyl group of the methoxymethyl substituent resonates in the typical alkoxy region around 3.7 ppm as a sharp singlet. This chemical shift is characteristic of methoxy groups attached to aliphatic carbons and confirms the complete structural assignment [37].

Coupling Patterns and Multiplicities

The aromatic protons exhibit complex coupling patterns reflecting both ortho and meta relationships within the benzene ring. Detailed analysis of coupling constants provides confirmation of the regiochemistry and substitution pattern. The methoxymethyl protons show minimal coupling due to rapid exchange processes and conformational averaging [33] [34].

¹³C NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides definitive structural confirmation through characteristic chemical shifts that reflect the electronic environment of each carbon atom [32] [38] [39].

Aromatic Carbon Region (110-150 ppm)

The benzotriazole aromatic carbons exhibit chemical shifts spanning 110-150 ppm, with specific patterns diagnostic of the triazole substitution. The carbon atoms adjacent to nitrogen (C3a and C7a) appear at higher field (110-120 ppm) due to nitrogen shielding effects, while the remaining aromatic carbons resonate in the 125-145 ppm range [40] [39].

Quaternary Carbon Assignments

The quaternary carbons C3a and C7a, which are not directly bonded to hydrogen, can be distinguished through their characteristic chemical shifts and through DEPT (Distortionless Enhancement by Polarization Transfer) experiments. These carbons provide crucial structural confirmation and help establish connectivity patterns [41] [42].

Methoxymethyl Carbon Assignments (55-85 ppm)

The N-CH₂-O carbon exhibits a characteristic chemical shift around 78-82 ppm, reflecting the dual deshielding effects of nitrogen and oxygen. The terminal methoxy carbon resonates around 56-58 ppm, typical for alkoxy carbons. These assignments are confirmed through heteronuclear correlation experiments [43] [44].

Chemical Shift Correlation Analysis

Systematic comparison of ¹³C chemical shifts with related benzotriazole derivatives enables detailed structural assignment and confirmation of substitution patterns. GIAO (Gauge-Independent Atomic Orbital) calculations have been employed to predict and assign carbon chemical shifts with high accuracy [39].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant